N-(2,4-dimethoxyphenyl)-2-(3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-(3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25FN2O5 and its molecular weight is 488.515. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Compound Formation
Research has delved into the structural characteristics and formation of salts and inclusion compounds related to amide-containing isoquinoline derivatives. For example, studies have explored how certain amides form crystalline structures or gels upon treatment with mineral acids, highlighting the importance of molecular structure in determining physical properties like solubility and crystallinity. These findings are crucial for pharmaceutical applications, where the physical form of a compound can significantly impact its bioavailability and therapeutic efficacy (Karmakar et al., 2007).
Synthesis and Biological Potentials
Several studies focus on the synthesis of novel derivatives containing quinoline or isoquinoline frameworks and evaluating their biological activities, such as antimicrobial and anticancer properties. For instance, research on 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives has shown significant antimicrobial activity, suggesting potential for developing new antimicrobial agents (Mehta et al., 2019).
Analgesic and Anti-Inflammatory Activities
Compounds with dihydroisoquinolin-1(2H)-ylidene structures have been synthesized and evaluated for their analgesic and anti-inflammatory effects, indicating the potential of these derivatives in developing new therapeutic agents for pain and inflammation management (Yusov et al., 2019).
Molecular Docking and Antitumor Activity
Research into the antitumor activity of novel quinazolinone analogues, incorporating thorough molecular docking studies, has demonstrated promising broad-spectrum antitumor effects. This suggests that derivatives with quinazolinone structures could serve as potent anticancer agents, highlighting the importance of molecular design in enhancing therapeutic efficacy (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O5/c1-16-5-6-18(11-17(16)2)27(33)22-14-31(24-10-7-19(29)12-21(24)28(22)34)15-26(32)30-23-9-8-20(35-3)13-25(23)36-4/h5-14H,15H2,1-4H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGRXHYHZSYLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.